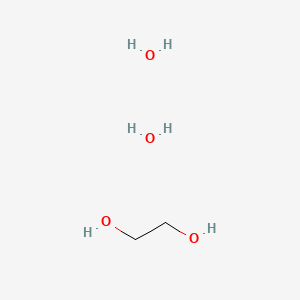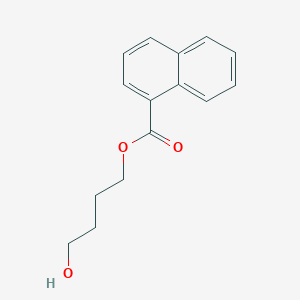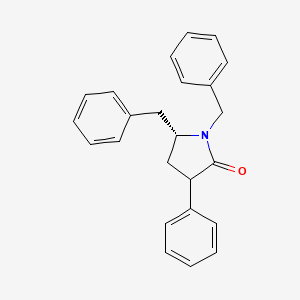
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl and phenyl groups. The stereochemistry at the 5th position is of particular interest, as it can influence the compound’s reactivity and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one typically involves the enantioselective cyclization of appropriate precursors. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 5th position. For example, the use of 9-epiquininurea in the enantioselective ring-opening of cycloanhydrides has been reported to yield high stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to minimize the environmental impact of the synthesis.
化学反应分析
Types of Reactions
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials and catalysts, particularly in the field of asymmetric synthesis .
作用机制
The mechanism of action of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
Ethyl (2Z,5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with anticancer and anti-inflammatory activity.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: A compound synthesized via Chan–Evans–Lam coupling conditions.
Uniqueness
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.
属性
CAS 编号 |
823786-01-2 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO/c26-24-23(21-14-8-3-9-15-21)17-22(16-19-10-4-1-5-11-19)25(24)18-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2/t22-,23?/m0/s1 |
InChI 键 |
BLXYCIWRXLEGOZ-NQCNTLBGSA-N |
手性 SMILES |
C1[C@@H](N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
C1C(N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
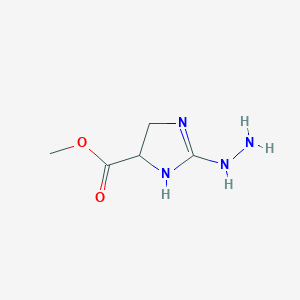
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
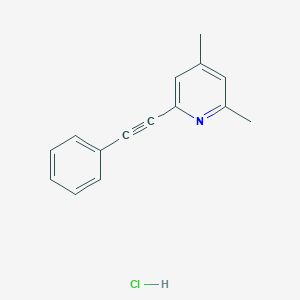
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
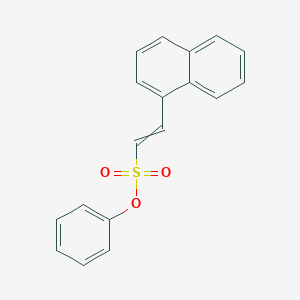
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

